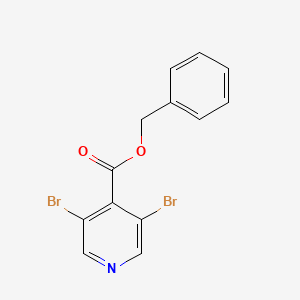

Phenylmethyl 3,5-dibromopyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,5-dibromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-10-6-16-7-11(15)12(10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXPWVRLCQOZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=NC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189990 | |

| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-31-8 | |

| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bromine Substituents in Phenylmethyl 3,5-dibromopyridine-4-carboxylate

The two bromine atoms attached to the pyridine (B92270) core are significant sites for chemical modification. Their reactivity is influenced by their position relative to the ring's nitrogen atom and the electron-withdrawing ester group.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. However, the amenability of a substrate to this reaction is highly dependent on the electronic properties of the aromatic ring and the position of the leaving group. Electron-poor aromatic systems, such as pyridine, are generally more susceptible to SNAr than their benzene (B151609) counterparts because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer complex). youtube.comchemistrysteps.comnih.gov

For SNAr to proceed efficiently via the common addition-elimination mechanism, the leaving group should ideally be positioned ortho or para to a strong electron-withdrawing group. youtube.comyoutube.com In this compound, the bromine atoms are located at the 3- and 5-positions, which are meta to the pyridine nitrogen. This positioning is not ideal for stabilizing the anionic intermediate through resonance involving the nitrogen atom. Consequently, nucleophilic attack at these positions is significantly less favored compared to the ortho (2,6) and para (4) positions. youtube.com While the carboxylate group at the 4-position is electron-withdrawing, its influence is less effective for activating the meta positions toward traditional SNAr reactions. Therefore, the potential for direct nucleophilic displacement of the bromine atoms in this compound under standard SNAr conditions is low.

Organometallic Reactivity (e.g., Lithiation, Grignard Formation)

The bromine substituents serve as effective handles for the formation of organometallic reagents through metal-halogen exchange.

Lithiation: Directed lithiation of substituted pyridines is a powerful tool for regioselective functionalization. clockss.orgsemanticscholar.org The reaction of 3,5-dibromopyridine (B18299) derivatives with organolithium reagents like n-butyllithium (n-BuLi) can lead to lithium-halogen exchange, forming a lithiated pyridine species. This intermediate can then be reacted with various electrophiles to introduce new functional groups. researchgate.net The process typically occurs at low temperatures in anhydrous solvents to prevent side reactions. clockss.org For di-brominated pyridines, selective mono-lithiation can often be achieved by carefully controlling stoichiometry and reaction conditions. researchgate.netresearchgate.net

Grignard Reagent Formation: The formation of Grignard reagents from bromopyridines is also a well-established method for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The reaction involves treating the bromo-substituted pyridine with magnesium metal in an etheral solvent like THF or diethyl ether. alfredstate.eduwikipedia.org The resulting pyridylmagnesium bromide is a potent nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. youtube.commdpi.com In the case of this compound, it is possible to form either a mono- or di-Grignard reagent, depending on the equivalents of magnesium used, allowing for stepwise or simultaneous functionalization at the 3- and 5-positions. researchgate.net

| Reaction Type | Reagent | Intermediate | Subsequent Reaction |

| Lithiation | n-BuLi | 3-Bromo-5-lithiopyridine-4-carboxylate derivative | Reaction with electrophiles (e.g., aldehydes, CO2) |

| Grignard Formation | Mg | 3-Bromo-5-(bromomagnesio)pyridine-4-carboxylate derivative | Reaction with electrophiles (e.g., ketones, esters) |

Cross-Coupling Reagent Pathways

The bromine atoms on the pyridine ring are ideally suited for participation in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl compounds and other complex architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.govbris.ac.uk this compound can serve as the halide partner, reacting with various aryl- or vinylboronic acids (or their esters) in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This pathway allows for the introduction of diverse substituents at the 3- and/or 5-positions of the pyridine ring.

Other Cross-Coupling Reactions: Beyond the Suzuki coupling, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bonds), and Heck coupling are also potential pathways for functionalizing the dibromopyridine core. nih.gov These reactions significantly expand the synthetic utility of the title compound, enabling the creation of a wide range of derivatives.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) catalyst + Base | Aryl/vinyl boronic acid | C-C |

| Buchwald-Hartwig | Pd catalyst + Ligand + Base | Amine | C-N |

| Sonogashira | Pd/Cu catalyst + Base | Terminal alkyne | C-C (alkyne) |

Reactivity of the Ester Functionality

The phenylmethyl ester at the 4-position is another reactive site, susceptible to nucleophilic acyl substitution and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromopyridine-4-carboxylic acid) under either acidic or basic conditions. wikipedia.org

Acid-catalyzed hydrolysis is an equilibrium process, typically carried out by heating the ester in an aqueous solution with a strong acid like sulfuric acid. The mechanism is the reverse of Fischer esterification. wikipedia.org

Alkaline hydrolysis (saponification) is an irreversible reaction that goes to completion. wikipedia.org It involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, to yield the carboxylate salt, which can then be acidified to produce the free carboxylic acid. researchgate.net

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. google.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Methyl 3,5-dibromopyridine-4-carboxylate and benzyl (B1604629) alcohol. This reaction is useful for modifying the ester group to alter the compound's physical properties or reactivity.

Reduction Pathways

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LAH) are capable of reducing the ester to the corresponding primary alcohol, (3,5-dibromopyridin-4-yl)methanol. However, milder reagents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters unless activated, for instance, by the addition of aluminum chloride. researchgate.net Esters of pyridine carboxylic acids have been shown to be reduced to alcohols by sodium borohydride in the presence of aluminium chloride, although the reaction can be difficult. researchgate.net

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (3,5-dibromopyridine-4-carbaldehyde) is a more delicate transformation. It typically requires the use of sterically hindered hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. rsc.org Another approach involves converting the carboxylic acid (obtained from hydrolysis) to an S-2-pyridyl thioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane. rsc.org

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 3,5-Dibromopyridine-4-carboxylic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 3,5-dibromopyridine-4-carboxylate |

| Reduction to Alcohol | LiAlH₄ or NaBH₄/AlCl₃ | (3,5-Dibromopyridin-4-yl)methanol |

| Reduction to Aldehyde | DIBAL-H (low temp) | 3,5-Dibromopyridine-4-carbaldehyde |

Intramolecular and Intermolecular Interactions

The arrangement of functional groups in this compound creates a landscape ripe for a variety of non-covalent interactions. These forces are critical in determining the compound's solid-state structure, solubility, and interactions with other molecules.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the two bromine atoms attached to the electron-deficient pyridine ring are potential halogen bond donors. The electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the bromine atoms, making them more likely to engage in halogen bonding.

The strength of halogen bonding generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com The bromine atoms in this molecule could potentially form halogen bonds with various nucleophiles, such as the nitrogen atom of another pyridine ring or the oxygen atoms of the carboxylate group in adjacent molecules. These interactions can significantly influence the crystal packing and supramolecular assembly of the compound. mdpi.com The directionality of halogen bonding is a key feature, often leading to highly ordered solid-state structures. scispace.com The influence of such interactions on the reactivity of the molecule could manifest in several ways, including the pre-organization of molecules in a crystal lattice, which can affect solid-state reactions, or by modulating the electron density at different positions in the molecule, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Table 1: Potential Halogen Bond Interactions in this compound

| Halogen Bond Donor | Potential Halogen Bond Acceptor (in an adjacent molecule) |

| Bromine at C3 | Pyridine Nitrogen |

| Bromine at C3 | Carbonyl Oxygen of Carboxylate |

| Bromine at C5 | Pyridine Nitrogen |

| Bromine at C5 | Carbonyl Oxygen of Carboxylate |

This table is illustrative and based on general principles of halogen bonding, as specific experimental data for this compound is not available.

Hydrogen bonding plays a crucial role in the structure and properties of many organic compounds. In the case of this compound, the molecule itself does not possess strong hydrogen bond donors like an -OH or -NH group. Pyridine itself does not have a hydrogen atom bonded to the nitrogen that can participate in hydrogen bonding as a donor. quora.com

However, the pyridine nitrogen and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. quora.com This means that in the presence of suitable donor molecules (e.g., water, alcohols, or even C-H donors), this compound can participate in hydrogen bonding. For instance, weak C-H···O or C-H···N hydrogen bonds with the phenyl or pyridine C-H groups could influence the molecular conformation and crystal packing. nih.gov The interaction between carboxylic acids and pyridines is a well-studied example of strong O-H···N hydrogen bonding, though in this esterified compound, such an interaction is not possible intramolecularly. researchgate.netresearchgate.net

The presence of the ester group does allow for potential weak intermolecular hydrogen bonds. The aromatic protons of the phenyl and pyridine rings, and the methylene (B1212753) protons of the benzyl group, could act as very weak hydrogen bond donors to the nitrogen or oxygen acceptors of neighboring molecules. While weaker than conventional hydrogen bonds, these interactions can collectively contribute to the stability of the crystal lattice.

Table 2: Potential Hydrogen Bond Acceptor Sites in this compound

| Hydrogen Bond Acceptor Atom | Location |

| Nitrogen | Pyridine Ring |

| Carbonyl Oxygen | Carboxylate Group |

| Ether Oxygen | Carboxylate Group |

This table highlights the potential sites for hydrogen bond acceptance. The formation and strength of such bonds would depend on the presence of suitable hydrogen bond donors in the molecular environment.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of Phenylmethyl 3,5-dibromopyridine-4-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the 3,5-dibromopyridinyl and the phenylmethyl (benzyl) moieties. The two equivalent protons on the pyridine (B92270) ring (H-2 and H-6) are expected to appear as a singlet in the downfield aromatic region, typically around 8.6-8.8 ppm, due to the deshielding effects of the nitrogen atom and bromine substituents. chemicalbook.com The benzyl (B1604629) group protons would present as a multiplet corresponding to five protons in the 7.3-7.5 ppm range, while the benzylic methylene (B1212753) (CH₂) protons would appear as a characteristic singlet further upfield, estimated around 5.4 ppm, shifted downfield by the adjacent ester oxygen. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is the most deshielded, anticipated to resonate around 163-165 ppm. The carbons of the pyridine ring are expected at approximately 150 ppm (C-2, C-6, deshielded by nitrogen), 145 ppm (C-4, attached to the carboxylate), and 125 ppm (C-3, C-5, attached to bromine). For the benzyl group, the methylene carbon (CH₂) signal is predicted around 67-69 ppm. The aromatic carbons of the phenyl ring would appear in the typical 128-136 ppm range. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2, H-6 | 8.6 - 8.8 | s (singlet) | 2H |

| Phenyl H-2', H-3', H-4', H-5', H-6' | 7.3 - 7.5 | m (multiplet) | 5H |

| Benzylic CH₂ | ~5.4 | s (singlet) | 2H |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | 163 - 165 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~145 |

| Phenyl C-1' | ~136 |

| Phenyl C-2', C-3', C-4', C-5', C-6' | 128 - 129 |

| Pyridine C-3, C-5 | ~125 |

| Benzylic CH₂ | 67 - 69 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for structural insights)

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between J-coupled protons. For this molecule, it would primarily show correlations among the protons on the phenyl ring, helping to resolve their multiplet. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for the pyridine H-2/H-6, the benzylic CH₂, and the phenyl protons to their corresponding carbon signals. scribd.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the benzylic CH₂ protons to the ester carbonyl carbon and the C-1' of the phenyl ring, as well as to the pyridine C-4, confirming the ester linkage. Correlations from the pyridine H-2/H-6 protons to the pyridine C-4 would further solidify the assignment of the pyridine ring. scribd.comresearchgate.net

Solid-State NMR: For the compound in its crystalline form, solid-state NMR could provide insights into the molecular packing, polymorphism, and conformation in the solid phase, which may differ from its solution-state conformation.

Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization Studies

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signals, often by several orders of magnitude. rsc.org The technique utilizes an iridium-based catalyst to transfer the spin order from parahydrogen to a substrate molecule. chemrxiv.org

This compound is an excellent candidate for SABRE hyperpolarization. The nitrogen atom of the pyridine ring can reversibly bind to the iridium catalyst, facilitating the transfer of polarization from the parahydrogen-derived hydrides to the protons of the pyridine ring. nih.govsemanticscholar.orgresearchgate.net This would result in a massive signal enhancement for the H-2 and H-6 protons. This hyperpolarization could also be transferred to the ¹³C nuclei of the pyridine ring, allowing for the rapid acquisition of ¹³C NMR spectra at natural abundance with a high signal-to-noise ratio. rsc.org Such studies could enable the detection of this compound at very low concentrations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent band in the FT-IR spectrum would be the strong C=O stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester linkage around 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). spectroscopyonline.com Aromatic C-H stretching vibrations for both rings would appear just above 3000 cm⁻¹, while aromatic C=C and C=N in-ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric Ester C-O Stretch | 1250 - 1300 | Strong |

| Symmetric Ester C-O Stretch | 1000 - 1100 | Medium |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π → π* transitions within the conjugated systems of the pyridine and benzene (B151609) rings. pressbooks.pub The presence of the pyridine ring, a heteroaromatic system, can be studied using this technique. rsc.org It is anticipated that the compound will exhibit strong absorption bands in the UV region, likely with a maximum absorption (λ_max) between 260 and 280 nm, which is characteristic of substituted pyridine carboxylic acids and their esters. acs.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₃H₉Br₂NO₂. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show a characteristic M, M+2, and M+4 cluster in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms. nih.govmdpi.com

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The base peak is likely to be the tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91, formed by the facile cleavage of the benzylic C-O bond. miamioh.eduyoutube.com Another significant fragmentation pathway would involve the cleavage of the ester bond to produce the 3,5-dibromobenzoyl cation. pharmacy180.comlibretexts.org

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 369/371/373 | [M]⁺ (Molecular Ion) | [C₁₃H₉Br₂NO₂]⁺ |

| 262/264/266 | [M - C₇H₇O]⁺ | [C₆H₂Br₂NO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of the latest available information, a single-crystal X-ray structure for this compound has not been reported in the peer-reviewed scientific literature. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not publicly available.

The determination of the crystal structure of this compound would require the successful growth of a single crystal of suitable quality, followed by analysis using an X-ray diffractometer. The resulting data would provide invaluable insights into its solid-state packing, intermolecular interactions (such as potential halogen bonding or π-stacking), and the precise geometry of the dibromopyridine and phenylmethyl groups.

While crystallographic data exists for structurally related compounds, such as other substituted pyridine carboxylates or benzyl esters, a direct extrapolation of these findings to this compound would be speculative. The unique combination and positioning of the dibromo substituents, the carboxylate linker, and the phenylmethyl group will dictate its specific crystalline arrangement.

Should the crystallographic data become available, it would be presented in standard formats, including tables detailing crystal data and structure refinement parameters, as well as selected bond lengths and angles.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for understanding the fundamental properties of a molecule. For Phenylmethyl 3,5-dibromopyridine-4-carboxylate, such studies would provide critical insights into its structure and reactivity.

Molecular Geometry Optimization and Conformational Analysis

This subsection would typically present the optimized molecular structure of this compound, including bond lengths, bond angles, and dihedral angles as determined by DFT calculations. A conformational analysis would identify the most stable arrangement of the atoms in three-dimensional space, which is crucial for understanding its biological activity and physical properties.

Electronic Structure Analysis (HOMO-LUMO, NBO, MEP)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are important for predicting chemical reactions. Natural Bond Orbital (NBO) analysis would provide information about charge distribution and intramolecular interactions. A Molecular Electrostatic Potential (MEP) map would visualize the electron density and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT methods can be used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra would then be compared with experimentally obtained data to confirm the molecular structure and vibrational modes of this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step process of bond formation and breakage.

Theoretical Descriptors for Structure-Activity Relationships

Theoretical descriptors derived from the computational analysis of this compound would be used to establish quantitative structure-activity relationships (QSAR). These descriptors, which can include electronic, steric, and thermodynamic properties, would help in understanding how the molecular structure relates to its biological or chemical activity.

Non-Linear Optical (NLO) Property Predictions

Computational chemistry allows for the prediction of the non-linear optical (NLO) properties of molecules. For this compound, these calculations would determine its potential for applications in optical devices by evaluating parameters such as polarizability and hyperpolarizability.

Explorations in Scientific Applications Non Clinical/non Physical Properties

Role as a Versatile Synthetic Intermediate

The strategic placement of two bromine atoms and a protected carboxylic acid on the pyridine (B92270) core makes Phenylmethyl 3,5-dibromopyridine-4-carboxylate an ideal starting material for constructing more elaborate chemical structures. The bromine atoms are particularly suited for modern cross-coupling reactions, while the ester group can be hydrolyzed to provide a carboxylic acid for further functionalization.

The primary utility of this compound is as a precursor for synthesizing polysubstituted pyridine derivatives. The carbon-bromine bonds at the 3- and 5-positions are susceptible to substitution through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of aryl, alkyl, or amino groups, leading to advanced pyridine scaffolds with tailored electronic and steric properties. heteroletters.org

A key example is the use of the related compound, 3,5-dibromopyridine (B18299), in Suzuki coupling reactions to create highly substituted aromatic systems. rsc.org In a similar fashion, this compound can be reacted with boronic acids to replace the bromine atoms. This methodology provides a direct route to 3,5-diarylpyridine-4-carboxylates, which are challenging to synthesize through other methods. The resulting multi-aromatic structures are of interest in materials science and medicinal chemistry. nih.gov

Table 1: Representative Transformation of a 3,5-Dibromopyridine Core via Suzuki Coupling

| Starting Material | Reagents | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid, CsCO₃ | Pd(PPh₃)₄ | Diethyl 5,5'-(pyridine-3,5-diyl)dibenzoate | Suzuki Cross-Coupling |

This table illustrates a typical Suzuki cross-coupling reaction on a 3,5-dibromopyridine core, a reaction pathway directly applicable to this compound for the synthesis of advanced derivatives. rsc.org

Beyond simple substitution, this compound can be used to construct complex, fused heterocyclic systems. After initial functionalization at the bromine positions, subsequent intramolecular cyclization reactions can be designed to build new rings onto the pyridine core. For instance, introducing substituents with appropriate functional groups (e.g., amines, alcohols) via cross-coupling can be followed by a ring-closing reaction to form polycyclic aromatic systems.

The synthesis of Pyridine-3,5-bis(phenyl-4-carboxylic acid) from 3,5-dibromopyridine demonstrates the creation of a larger, more complex scaffold. rsc.org This resulting molecule, after hydrolysis of the ester groups, possesses multiple carboxylic acid functionalities, making it a building block for supramolecular structures like metal-organic frameworks (MOFs). rsc.org This approach transforms a simple pyridine derivative into a sophisticated component for materials chemistry. The pyridine nitrogen itself can be involved in cyclization strategies, further expanding the diversity of accessible heterocyclic scaffolds. nih.gov

Potential in Catalysis and Ligand Design

The pyridine nucleus is a fundamental component in the design of ligands for catalysis due to the coordinating ability of the nitrogen atom's lone pair of electrons. The substitution pattern of this compound offers significant potential for creating novel ligand architectures.

This compound is an excellent platform for developing pincer-type or other multidentate ligands. The bromine atoms at the 3- and 5-positions can be replaced with other donor groups, such as phosphines, amines, or other heterocycles, through cross-coupling reactions. This would result in a tridentate ligand where the central pyridine ring and two flanking donor groups can coordinate to a metal center. Such "pincer" ligands are widely used in transition metal catalysis for their ability to confer high stability and control over the catalytic cycle. wikipedia.org

Furthermore, the parent structure of dihalopyridines can coordinate directly with transition metals, as seen in the formation of coordination polymers with copper(I) halides. researchgate.net The synthesis of Pyridine-3,5-bis(phenyl-4-carboxylic acid) and its subsequent use to create nickel(II) and iron(III) coordination polymers highlights a direct pathway from a dibromopyridine core to functional materials where the elaborated pyridine derivative acts as a multidentate ligand. rsc.org

Pyridine and its derivatives are known to function as organocatalysts, primarily acting as Lewis bases to activate substrates in a variety of chemical transformations. researchgate.net While this compound itself is not typically employed directly as a catalyst, it serves as a valuable intermediate for the synthesis of more specialized pyridine-based organocatalysts.

For example, the electronic properties of the pyridine ring can be finely tuned by replacing the bromine atoms with electron-donating or electron-withdrawing groups. This modification directly impacts the Lewis basicity of the pyridine nitrogen, allowing for the rational design of catalysts with optimized activity for specific reactions. acs.org Research in this area focuses on creating novel pyridine scaffolds that can be used in asymmetric catalysis and other synthetically important transformations. researchgate.net

Applications in Agrochemical Research (mechanistic/synthetic focus)

The pyridine ring is a privileged scaffold found in numerous commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Halogenated pyridine derivatives are particularly important as synthetic intermediates in this field.

This compound possesses the key structural features—a halogenated pyridine core—that are common starting points for the synthesis of new agrochemical candidates. The two bromine atoms provide versatile handles for introducing structural diversity through cross-coupling reactions, allowing chemists to explore the structure-activity relationship (SAR) of a potential pesticide. The ester functionality can be converted to an amide or other functional group, which is a common modification in the optimization of biologically active molecules.

The "Intermediate Derivatization Method" is a common strategy in agrochemical discovery, where a core intermediate like a substituted pyridine is used to generate a library of related compounds for biological screening. nih.gov this compound is an ideal candidate for such a strategy, enabling the rapid synthesis of a diverse set of analogues for testing and development.

Functionalization for Advanced Materials (synthetic aspects)

The synthetic utility of this compound lies in its capacity for selective functionalization, primarily at the bromine-substituted positions (C3 and C5) of the pyridine ring. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures for advanced materials. The presence of the phenylmethyl carboxylate group at the C4 position also offers a site for potential modification, further expanding the molecular diversity that can be achieved from this scaffold.

The strategic introduction of new functional groups onto the 3,5-dibromopyridine core can significantly alter the electronic and photophysical properties of the molecule. This tailored functionalization is a key strategy in the development of novel organic materials for applications in electronics, photonics, and sensor technology.

Detailed Research Findings

The primary pathways for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the sites of the bromine atoms.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the dibromopyridine with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. For instance, the reaction of this compound with an arylboronic acid can yield mono- or di-arylated pyridine derivatives. The regioselectivity of the reaction can often be controlled by adjusting the reaction conditions, such as the catalyst, ligands, and temperature. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridine ring, which is a valuable strategy for creating rigid, linear structures often desired in materials for organic electronics. rsc.orgwikipedia.orglibretexts.org This reaction involves the coupling of the dibromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgsoton.ac.uk The resulting alkynyl-substituted pyridines can serve as building blocks for conjugated polymers and molecular wires.

Buchwald-Hartwig Amination:

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.org This reaction facilitates the coupling of the dibromopyridine with primary or secondary amines to form amino-substituted pyridine derivatives. chemspider.comrsc.org These products can be precursors to hole-transporting materials or can be further functionalized to create more complex heterocyclic systems.

The following interactive data tables summarize representative synthetic transformations for the functionalization of this compound.

Table 1: Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Phenylmethyl 3,5-diphenylpyridine-4-carboxylate |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | Phenylmethyl 3,5-bis(4-methoxyphenyl)pyridine-4-carboxylate |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | Phenylmethyl 3,5-di(thiophen-2-yl)pyridine-4-carboxylate |

Table 2: Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Phenylmethyl 3,5-bis(phenylethynyl)pyridine-4-carboxylate |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | Phenylmethyl 3,5-bis((trimethylsilyl)ethynyl)pyridine-4-carboxylate |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | Phenylmethyl 3,5-di(hex-1-yn-1-yl)pyridine-4-carboxylate |

Table 3: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Phenylmethyl 3,5-dimorpholinopyridine-4-carboxylate |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | Phenylmethyl 3,5-di(phenylamino)pyridine-4-carboxylate |

| 3 | Carbazole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | Phenylmethyl 3,5-di(9H-carbazol-9-yl)pyridine-4-carboxylate |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver in modern organic synthesis. Future research on Phenylmethyl 3,5-dibromopyridine-4-carboxylate will likely focus on developing synthetic routes that are more environmentally friendly and economically viable than traditional methods.

Current synthetic strategies for related compounds often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. For instance, the synthesis of the 3,5-dibromopyridine (B18299) core can be achieved through the bromination of pyridine (B92270), which often requires high temperatures and strong acids. Subsequent functionalization at the 4-position and esterification to introduce the phenylmethyl group add to the complexity and potential environmental impact of the synthesis.

Future efforts in this area could explore several promising avenues:

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence that combines multiple synthetic steps without the need for isolating intermediates would significantly improve efficiency and reduce waste.

Catalytic C-H Functionalization: The direct, catalytic carboxylation and subsequent esterification of a 3,5-dibromopyridine precursor would represent a highly atom-economical approach.

Use of Greener Solvents and Reagents: Replacing hazardous solvents with more benign alternatives, such as water or bio-based solvents, and utilizing safer reagents will be a key focus.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and facilitate scale-up of the synthesis.

A plausible sustainable synthetic approach could involve the direct carboxylation of 3,5-dibromopyridine followed by a green esterification method.

Table 1: Comparison of Potential Synthetic Routes

| Parameter | Traditional Route | Potential Sustainable Route |

|---|---|---|

| Starting Materials | Pyridine, Bromine | 3,5-dibromopyridine |

| Key Steps | Bromination, Lithiation, Carboxylation, Esterification | Direct C-H Carboxylation, Green Esterification |

| Reagents | Strong acids, Organolithiums, Halogenating agents | Catalysts, CO2, Benign coupling agents |

| Solvents | Chlorinated solvents, Ethereal solvents | Water, Bio-solvents |

| Waste Generation | High | Low |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research should focus on elucidating the pathways of key reactions, such as the bromination of the pyridine ring, the introduction of the carboxylate group, and subsequent transformations.

Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. For example, understanding the mechanism of metal-catalyzed cross-coupling reactions at the bromine-substituted positions would enable the rational selection of catalysts and reaction conditions to achieve higher yields and selectivities.

Exploration of New Chemical Transformations

The functional groups present in this compound—the two bromine atoms, the ester, and the pyridine nitrogen—offer a rich playground for chemical transformations. Future research will undoubtedly explore the reactivity of this compound to generate a diverse library of novel derivatives.

Cross-Coupling Reactions: The bromine atoms are prime handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring and the carboxylate group could facilitate nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of the bromine atoms with various nucleophiles.

Modification of the Ester Group: The phenylmethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. The benzyl (B1604629) group can also be selectively cleaved under specific conditions.

N-Oxidation and N-Alkylation: The pyridine nitrogen can be oxidized to the corresponding N-oxide or alkylated to form pyridinium (B92312) salts, which would significantly alter the electronic properties and reactivity of the molecule.

Table 2: Potential Chemical Transformations of this compound

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C3/C5-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C3/C5-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Ester | Hydrolysis | Base or Acid | Carboxylic Acid |

| Ester | Ammonolysis | Ammonia/Amine | Amide |

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Future research on this compound will greatly benefit from the use of computational methods to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic strategies.

Design Novel Derivatives: Computational screening of virtual libraries of derivatives can help identify candidates with promising biological or material properties before their synthesis.

Elucidate Reaction Mechanisms: Computational modeling can be used to study reaction pathways and transition states, complementing experimental mechanistic studies.

For example, computational tools could be employed to design derivatives with specific electronic properties for applications in organic electronics or to predict the binding affinity of derivatives to biological targets in drug discovery.

Synergistic Approaches Combining Synthesis and Theoretical Investigations

The most impactful future research will likely involve a close integration of synthetic chemistry and theoretical investigations. This synergistic approach will enable a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate theoretical models.

This combined approach will accelerate the discovery of new reactions, the development of more efficient synthetic routes, and the identification of novel derivatives of this compound with valuable applications. The ongoing development of new synthetic methods for functionalized pyridines underscores the importance of this class of compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing Phenylmethyl 3,5-dibromopyridine-4-carboxylate?

The synthesis typically involves two key steps: (1) esterification of 3,5-dibromopyridine-4-carboxylic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl), and (2) bromination at the 3,5-positions using N-bromosuccinimide (NBS) in a halogenated solvent.

- Methodological Considerations :

- Esterification : Optimize reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of acid to benzyl alcohol) to minimize side products like unreacted acid or diesters .

- Purification : Use preparative HPLC with a C18 column and a gradient mobile phase (methanol/water, pH 2.7 adjusted with perchloric acid) to isolate the product .

- Yield Validation : Confirm purity (>95%) via GC-MS using electron ionization (EI) mode to detect molecular ions at m/z 385 (M⁺) and fragment peaks corresponding to benzyl and dibromopyridine moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify the benzyl methylene protons (δ 5.2–5.4 ppm) and pyridine ring carbons (δ 120–150 ppm). Overlapping signals in the aromatic region may require 2D NMR (COSY, HSQC) for resolution .

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of bromine substituents and ester conformation. Data collection at low temperature (100 K) reduces thermal motion artifacts .

- IR Spectroscopy : Detect ester carbonyl stretching (C=O at ~1720 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) to validate functional groups.

Advanced Research Questions

Q. How can computational DFT models predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into electronic properties:

-

Fukui Functions : Calculate local softness indices to identify electrophilic sites (C-3 and C-5 bromines) prone to nucleophilic attack .

-

Transition State Analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways to determine activation barriers. Compare with experimental kinetics (e.g., rate constants in DMF/water mixtures) to validate computational models .

-

Data Table :

Parameter C-3 Position C-5 Position Fukui Index (f⁻) 0.15 0.12 Activation Energy (kJ/mol) 85.3 92.7

Q. How should researchers address contradictions in observed regioselectivity during derivatization?

Contradictions often arise from solvent polarity or catalyst effects. A systematic approach includes:

- Cross-Validation : Use X-ray crystallography to confirm substitution patterns in products .

- Solvent Screening : Test reactions in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess polarity-driven selectivity.

- Catalyst Optimization : Compare Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with uncatalyzed pathways to isolate steric vs. electronic influences .

Q. What strategies ensure stability during long-term storage of this compound?

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis (C18 column, UV detection at 254 nm) to track hydrolysis of the ester group .

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photolytic debromination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.